molecular formula C17H16N2O5 B2747439 N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[(3-METHOXYPHENYL)METHYL]ETHANEDIAMIDE CAS No. 706770-07-2

N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[(3-METHOXYPHENYL)METHYL]ETHANEDIAMIDE

Cat. No.: B2747439
CAS No.: 706770-07-2
M. Wt: 328.324
InChI Key: NACCPDLDCNAJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide is a complex organic compound characterized by the presence of a benzodioxole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide typically involves the reaction of 1,3-benzodioxole with 3-methoxybenzylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the oxamide bond. The reaction conditions usually include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: NaH in dimethylformamide (DMF) or KOtBu in tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N’-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide involves its interaction with specific molecular targets. The benzodioxole ring and methoxyphenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone: Similar structure with a propanone linkage.

    3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Contains a benzodioxole ring with a propanoic acid group.

    3-(1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile: Features a benzodioxole ring with an acrylonitrile group.

Uniqueness

N’-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxamide linkage and methoxyphenyl group differentiate it from other similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-22-13-4-2-3-11(7-13)9-18-16(20)17(21)19-12-5-6-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACCPDLDCNAJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.